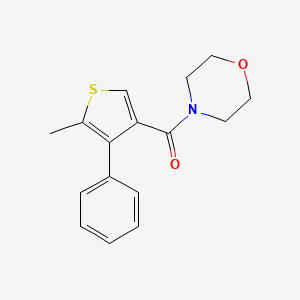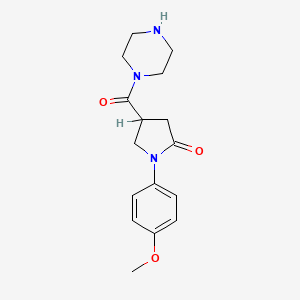![molecular formula C13H9BrClN3OS B4603833 N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide](/img/structure/B4603833.png)
N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide
描述
N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide is a synthetic organic compound that belongs to the class of thiourea derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide typically involves the reaction of 2-amino-5-bromopyridine with 2-chlorobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as acetone, under controlled temperature conditions. The mixture is stirred at room temperature and then heated to around 50°C to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
科学研究应用
Medicinal Chemistry: It has shown promise as an anticancer agent, particularly against breast cancer cells. The compound exhibits good binding affinity and inhibitory effects against specific protein kinases.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in molecular docking studies to understand its interactions with various biological targets.
作用机制
The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
相似化合物的比较
Similar Compounds
- N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide
- N-[(5-bromopyridin-2-yl)carbamothioyl]-2-nitrobenzamide
- N-[(5-bromopyridin-2-yl)carbamothioyl]-2,6-dimethoxybenzamide
Uniqueness
N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to biological targets and its stability under various conditions .
属性
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3OS/c14-8-5-6-11(16-7-8)17-13(20)18-12(19)9-3-1-2-4-10(9)15/h1-7H,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGCGEYAWMVMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(4-{[methyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4603759.png)
![N-(4-butylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4603763.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4603764.png)
![2-(2-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4603772.png)
![METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4603775.png)
![METHYL 7-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4603780.png)
![4-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4603785.png)
![1,3-dicyclohexyl-5-{[(2,4-dichlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4603790.png)

![1-(2-fluorophenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B4603813.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4603815.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4603826.png)
![2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-propoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid](/img/structure/B4603850.png)
